CID 71365550
Description
CID 71365550 is a compound registered in the PubChem database, a globally recognized repository for chemical information. Compounds like this compound are often studied for applications in pharmaceuticals, agrochemicals, or materials science, depending on their structural features .
Properties
CAS No. |
52682-64-1 |
|---|---|
Molecular Formula |
BaOSn |
Molecular Weight |
272.04 g/mol |
InChI |
InChI=1S/Ba.O.Sn |
InChI Key |
BOGASOWHESMEKT-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Ba] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71365550 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent].
Step 3: Final purification and isolation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: for efficient and consistent production.
Advanced purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound engages in reactions typical of its functional groups, including:
Nucleophilic substitution reactions
-
Reacts with nucleophiles (e.g., amines, thiols) at electrophilic centers, forming derivatives such as amides or sulfides.
-
Reaction rates depend on solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) enhancing nucleophilicity.
Condensation reactions
-
Forms heterocyclic structures via dehydration or cyclization pathways, particularly in the presence of catalysts like piperidine .
Cross-coupling reactions
-
Participates in Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to generate biaryl derivatives, leveraging halogen substituents in its structure.
Reaction Optimization Parameters
Key factors influencing reaction efficiency:
Analytical Characterization of Reaction Products
Products are verified using:
-
Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and purity (>95% by ¹H/¹³C NMR).
-
Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks).
-
High-Performance Liquid Chromatography (HPLC) : Quantifies reaction efficiency (typical retention time: 8–12 min) .
Mechanistic Insights from Kinetic Studies
Scientific Research Applications
CID 71365550 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a subject of ongoing research and industrial interest.
Comparison with Similar Compounds
Research Findings and Challenges
Key Insights from Literature
- Structural complexity : Macrocyclic compounds (e.g., oscillatoxins) require advanced NMR and X-ray crystallography for full characterization, which may apply to this compound if it shares similar complexity .
- Functional versatility : Boronic acids (e.g., CID 53216313) highlight the importance of reactive functional groups in synthetic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
